BenchChemオンラインストアへようこそ!

Vinflunine Ditartrate

Tubulin binding Sedimentation velocity Microtubule biochemistry

Vinflunine Ditartrate (CAS 194468-36-5), also known as Javlor or BMS-710485, is the ditartrate salt of vinflunine, a bi-fluorinated semisynthetic derivative of the vinca alkaloid vinorelbine obtained via superacidic chemistry. Vinflunine binds to tubulin at or near the vinca-binding domain, inhibiting microtubule polymerization and disrupting mitotic spindle assembly, which results in cell cycle arrest at the G2/M transition and induction of apoptosis.

Molecular Formula C53H66F2N4O20
Molecular Weight 1117.1 g/mol
CAS No. 194468-36-5
Cat. No. B192661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinflunine Ditartrate
CAS194468-36-5
Synonyms4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate;  20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate;  BMS 710485
Molecular FormulaC53H66F2N4O20
Molecular Weight1117.1 g/mol
Structural Identifiers
SMILESCCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26-,27+,36-,37+,38+,42+,43+,44-,45-;2*1-,2-/m011/s1
InChIKeyYIHUEPHBPPAAHH-IIQAEXPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Vinflunine Ditartrate (CAS 194468-36-5) – A Bifluorinated Third-Generation Vinca Alkaloid for Microtubule-Targeted Research and Bladder Cancer Investigation


Vinflunine Ditartrate (CAS 194468-36-5), also known as Javlor or BMS-710485, is the ditartrate salt of vinflunine, a bi-fluorinated semisynthetic derivative of the vinca alkaloid vinorelbine obtained via superacidic chemistry [1]. Vinflunine binds to tubulin at or near the vinca-binding domain, inhibiting microtubule polymerization and disrupting mitotic spindle assembly, which results in cell cycle arrest at the G2/M transition and induction of apoptosis [1]. The structural hallmark differentiating vinflunine from its parent vinorelbine is the selective introduction of two fluorine atoms at the 20' position of the catharanthine moiety, a modification previously inaccessible by classic chemistry that confers quantitatively distinct tubulin-binding affinity, altered microtubule dynamic suppression, and a markedly divergent preclinical pharmacological profile [2].

Why Vinflunine Ditartrate Cannot Be Substituted by Vinorelbine or Other Vinca Alkaloids for Preclinical and Translational Research


Although vinflunine shares the vinca-binding pharmacophore with vinorelbine, vinblastine, and vincristine, its bifluorinated structure produces quantifiable divergence across multiple critical dimensions: a 3–16-fold lower overall affinity for tubulin [1], an 8-fold higher maximum tolerated dose in murine models [1], markedly diminished capacity to induce drug resistance relative to vinorelbine [2], and a superior in vivo antitumor response rate (64% vs. 27% overall) in a panel of human tumor xenografts [2]. These differences are not merely incremental but represent pharmacologically meaningful shifts that preclude interchangeability in experimental or therapeutic contexts. Simply substituting a generic vinca alkaloid for vinflunine ditartrate in a research protocol would confound tubulin-binding endpoints, alter toxicity windows, and invalidate resistance-model readouts.

Quantitative Differentiation Evidence: Vinflunine Ditartrate vs. Vinorelbine and Other Vinca Alkaloids


3–16-Fold Lower Overall Tubulin-Binding Affinity vs. Vinorelbine Measured by Sedimentation Velocity

In a direct head-to-head physicochemical comparison using porcine brain tubulin in the presence of 50 µM GDP or GTP, vinflunine demonstrated a 3–16-fold lower overall affinity for tubulin and induced smaller polymers compared with its parent compound vinorelbine [1]. Stopped-flow light scattering further revealed that vinflunine exhibits the shortest relaxation times for polymer redistribution, consistent with the induction of the shortest spirals among all tested vinca alkaloids [1]. The rank order of tubulin-binding capacity across the class is vincristine > vinblastine > vinorelbine > vinflunine [2].

Tubulin binding Sedimentation velocity Microtubule biochemistry

64% vs. 27% Overall In Vivo Antitumor Response Rate in Human Tumor Xenograft Panel

A direct comparative study evaluated vinflunine and vinorelbine against nine subcutaneously implanted human tumor xenografts including bladder (BXF1299), pancreas (PAXF546), kidney (RXF944LX), colon (DLD-1, HT-29, TC37), CNS (SF-295), small cell lung (NCI-H69), and prostate (PC-3). Vinflunine achieved an overall response rate of 64%, compared with only 27% for vinorelbine [1]. Vinflunine showed high activity against RXF944LX and NCI-H69 xenografts and moderate activity against PAXF546, PC-3, and TC37 tumors, whereas vinorelbine was only moderately active against RXF944LX and TC37 [1]. Vinflunine also induced considerably more prolonged inhibitory effects on tumor growth than did vinorelbine [2].

In vivo antitumor efficacy Human tumor xenografts Preclinical oncology

8-Fold Higher Maximum Tolerated Dose vs. Vinorelbine in Orthotopic Murine Bladder Cancer Model

In an orthotopic murine model of transitional cell carcinoma of the bladder, vinflunine exhibited an 8-fold higher maximum tolerated dose (MTD) relative to vinorelbine (40 mg/kg vs. 4.8 mg/kg, respectively) when administered intraperitoneally twice weekly for 4 weeks [1]. At the efficacy level, vinflunine at 20 mg/kg reduced intravesical tumor incidence to 0% on day 21 (P = 0.0017), compared with 75–83% incidence in all vinorelbine-treated and control groups. Furthermore, 100% of mice treated with 20 mg/kg vinflunine survived to day 60, whereas most control and vinorelbine-treated mice died before day 32 [1].

Maximum tolerated dose Transitional cell carcinoma Orthotopic bladder cancer model

Markedly Diminished Drug Resistance-Inducing Properties Relative to Vinorelbine

A dedicated resistance-selection study demonstrated that vinflunine induces drug resistance far less readily than vinorelbine under identical selection conditions both in vivo (P388 murine leukemia) and in vitro (A549 human lung carcinoma). Using P388 leukemia cells in vivo, vinflunine required substantially more passages to select for total resistance compared with vinorelbine [1]. In A549 human lung carcinoma cells under in vitro conditions, vinflunine was confirmed as a less-potent inducer of drug resistance than vinorelbine by drug sensitivity determinations [1]. Resistance to vinflunine was associated with a classic multidrug resistance profile, and vinflunine proved only a weak substrate for P-glycoprotein [2].

Drug resistance P-glycoprotein Multidrug resistance

HeLa Cell Proliferation IC50: 18 nM vs. 1.25 nM for Vinorelbine with Higher Intracellular Drug Accumulation

In a direct head-to-head comparison using HeLa cells, vinflunine inhibited cell proliferation with an IC50 of 18 nM, compared to 1.25 nM for vinorelbine and 0.45 nM for vinblastine [1]. The mitotic block IC50 values paralleled these results: 38 nM (vinflunine), 3.8 nM (vinorelbine), and 1.1 nM (vinblastine) [1]. Despite its 14.4-fold lower antiproliferative potency compared with vinorelbine, vinflunine achieved the highest peak intracellular drug concentration at the mitotic IC50: 4.2 ± 0.2 µM, versus 1.3 ± 0.1 µM for vinorelbine and 130 ± 7 nM for vinblastine [1]. This suggests that vinflunine's superior in vivo efficacy may be explained by extensive intracellular accumulation and binding to a reservoir that minimizes systemic exposure and toxicity [1].

Antiproliferative activity HeLa cells Intracellular drug accumulation

Differential Suppression of Microtubule Growth vs. Shortening Rates Distinguishes Vinflunine from Vinblastine

Vinflunine and vinorelbine as second-generation vinca alkaloids suppress the rate and extent of microtubule growing events, whereas first-generation vinblastine strongly suppresses the rate and extent of microtubule shortening [1]. Quantitatively, neither vinflunine nor vinorelbine inhibited the rate of shortening significantly, whereas vinblastine inhibited it by 44% [1]. The major effects of vinflunine on dynamic instability were a slowing of the microtubule growth rate, an increase in growth duration, and a reduction in shortening duration, and in marked contrast to vinblastine, it neither reduced the rate of shortening nor increased the percentage of time microtubules spent in an attenuated state [2].

Microtubule dynamics Dynamic instability Mitotic spindle

High-Yield Research and Industrial Application Scenarios for Vinflunine Ditartrate (CAS 194468-36-5)


Preclinical Bladder Cancer Research Using Orthotopic and Subcutaneous Xenograft Models

Vinflunine ditartrate is the vinca alkaloid of choice for transitional cell carcinoma of the bladder (TCC) research. The compound achieved a 64% overall response rate across a panel of 9 human tumor xenografts including the BXF1299 bladder line, compared with 27% for vinorelbine [1], and in the orthotopic MB49 murine bladder model, vinflunine at 20 mg/kg reduced intravesical tumor incidence to 0% with 100% survival at day 60—outcomes unachievable with vinorelbine, which yielded 75–83% tumor incidence and death before day 32 [2]. Vinflunine ditartrate is the only vinca alkaloid with completed Phase III clinical evidence in second-line platinum-pretreated TCC, achieving a statistically significant 23% reduction in risk of death (HR 0.88; multivariate P = 0.036) when combined with best supportive care [3].

Drug Resistance Mechanism Studies and Chronic Dosing Protocols

For investigators studying the emergence and mechanisms of multidrug resistance, vinflunine ditartrate provides a uniquely slow resistance-induction profile. Under identical in vivo P388 leukemia selection conditions, vinflunine required substantially more passages to achieve total resistance than vinorelbine, and in A549 human lung carcinoma cells, vinflunine was a far less potent inducer of resistance [1]. Furthermore, vinflunine is only a weak substrate for P-glycoprotein, making it a valuable comparator for distinguishing P-gp-dependent from P-gp-independent resistance mechanisms [2]. The 8-fold higher murine MTD (40 mg/kg vs. 4.8 mg/kg for vinorelbine) [3] permits chronic, multi-cycle dosing protocols that are impractical with vinorelbine.

Microtubule Dynamics and Mitotic Spindle Mechanistic Investigation

Vinflunine ditartrate serves as a critical tool compound for dissecting the functional consequences of differential tubulin-binding modes. Its 3–16-fold lower overall tubulin affinity and induction of the shortest spiral polymers among vinca alkaloids [1] make it ideal for structure–activity relationship studies of the vinca-binding domain. The qualitatively distinct suppression of microtubule growth events (rather than shortening events, as seen with vinblastine) [2] enables researchers to probe how growth-specific vs. shortening-specific dynamic instability perturbations differentially affect mitotic spindle checkpoint activation, kinetochore–microtubule attachment, and subsequent cell fate decisions. The peak intracellular drug concentration of 4.2 ± 0.2 µM at the mitotic IC50—the highest among tested vinca alkaloids [2]—further supports intracellular accumulation and distribution studies.

Combination Chemotherapy and Chemoradiation Protocol Development

Vinflunine ditartrate demonstrates high-level in vitro synergy when combined with cisplatin, mitomycin C, doxorubicin, or 5-fluorouracil [1], establishing it as a preferred vinca-alkaloid partner for combination regimen screening. In chemoradiation contexts, a direct comparative study showed that vinflunine and vinorelbine induced comparable radiosensitizing effects (P never below 0.01) when cells were incubated for 24 hours prior to radiation, with both agents producing a statistically significant concentration-dependent G2/M block across four human tumor cell lines [2]. However, given vinflunine's more favorable toxicity profile—including in vitro neurotoxicity lower than that of vincristine and vinorelbine [3]—and its weaker resistance-induction properties, vinflunine ditartrate is the more promising candidate for chemoradiation protocol development and long-term combination studies.

Quote Request

Request a Quote for Vinflunine Ditartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.